VBIT-3

Description

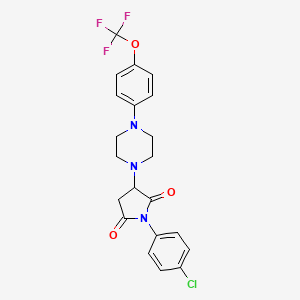

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19ClF3N3O3 |

|---|---|

Molecular Weight |

453.85 |

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C21H19ClF3N3O3/c22-14-1-3-16(4-2-14)28-19(29)13-18(20(28)30)27-11-9-26(10-12-27)15-5-7-17(8-6-15)31-21(23,24)25/h1-8,18H,9-13H2 |

InChI Key |

RSUJVXBELMZOKK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VBIT-3; VBIT3; VBIT 3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VBIT-3

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: VBIT-3 is a potent inhibitor of apoptosis, acting through the direct modulation of the mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1).

This guide delineates the molecular mechanism of this compound, a novel small molecule with significant therapeutic potential in apoptosis-associated pathologies such as neurodegenerative and cardiovascular diseases. By targeting VDAC1, this compound effectively curtails the mitochondrial pathway of programmed cell death.

Mechanism of Action: Inhibition of VDAC1 Oligomerization

The primary mechanism of action of this compound is the inhibition of VDAC1 oligomerization.[1][2] Under apoptotic stimuli, individual VDAC1 monomers assemble into oligomeric complexes, forming a large channel in the outer mitochondrial membrane. This channel facilitates the release of pro-apoptotic factors, most notably Cytochrome c, from the mitochondrial intermembrane space into the cytosol.

This compound directly binds to VDAC1, preventing this self-association of VDAC1 monomers. This inhibitory action effectively preserves the integrity of the outer mitochondrial membrane, blocking the release of Cytochrome c and subsequently halting the downstream caspase activation cascade that culminates in apoptotic cell death.[1][2]

Signaling Pathway of this compound Action

Caption: this compound inhibits apoptosis by preventing the oligomerization of VDAC1.

Quantitative Data

The inhibitory activity and binding affinity of this compound have been quantified in several key experiments.

| Parameter | Value | Cell Line | Comments |

| Binding Affinity (Kd) | 31.3 µM | - | Direct binding to VDAC1.[1][2] |

| IC50 (VDAC1 Oligomerization) | 8.8 ± 0.56 µM | HEK-293 | Inhibition of selenite-induced VDAC1 oligomerization.[1] |

| IC50 (Cytochrome c Release) | 6.6 ± 1.03 µM | HEK-293 | Inhibition of selenite-induced Cytochrome c release.[1] |

| IC50 (Apoptosis) | 7.5 ± 0.27 µM | HEK-293 | Inhibition of selenite-induced apoptosis.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research by Ben-Hail et al., 2016.

VDAC1 Oligomerization Assay

This assay assesses the ability of this compound to inhibit the formation of VDAC1 oligomers in response to an apoptotic stimulus.

Caption: Workflow for the VDAC1 oligomerization assay.

Detailed Protocol:

-

Cell Culture: HEK-293 cells were cultured in Dulbecco’s modified Eagle’s medium supplemented with 10% fetal calf serum, 1 mM glutamine, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were incubated with varying concentrations of this compound (0.1-10 µM) for 2 hours.

-

Apoptosis Induction: Apoptosis was induced by the addition of 15 µM selenite for 4 hours.

-

Cell Harvesting: Cells were harvested by centrifugation.

-

Cross-linking: The cell pellet was resuspended and incubated with 300 µM of the cross-linking agent ethylene glycol bis(succinimidyl succinate) (EGS) for 15 minutes to stabilize VDAC1 oligomers.

-

SDS-PAGE and Immunoblotting: Cell lysates were subjected to SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was then probed with anti-VDAC1 antibodies to visualize VDAC1 monomers and oligomers.

Cytochrome c Release Assay

This assay measures the amount of Cytochrome c released from the mitochondria into the cytosol, a key indicator of apoptosis.

Caption: Workflow for the Cytochrome c release assay.

Detailed Protocol:

-

Cell Culture and Treatment: HEK-293 cells were cultured and treated with this compound and selenite as described in the VDAC1 oligomerization assay.

-

Cell Lysis and Fractionation: Cells were permeabilized with digitonin to selectively release the cytosolic contents while leaving the mitochondria intact.

-

Centrifugation: The lysate was centrifuged to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

Immunoblotting: Both fractions were analyzed by SDS-PAGE and immunoblotting using an anti-Cytochrome c antibody to determine the subcellular localization of Cytochrome c.

Apoptosis Assay

This assay quantifies the percentage of apoptotic cells in a population following treatment with this compound and an apoptosis inducer.

Caption: Workflow for the apoptosis assay.

Detailed Protocol:

-

Cell Culture and Treatment: HEK-293 cells were cultured and treated with this compound and selenite as previously described.

-

Staining: Cells were stained with a mixture of acridine orange and ethidium bromide. Acridine orange stains all cells, while ethidium bromide only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Fluorescence Microscopy: Stained cells were visualized using a fluorescence microscope.

-

Quantification: Apoptotic cells were identified by their characteristic nuclear morphology, including chromatin condensation and nuclear fragmentation, and were quantified to determine the percentage of apoptotic cells in the population.

Conclusion

This compound presents a targeted approach to inhibiting apoptosis by directly engaging with VDAC1 and preventing its oligomerization. The data and protocols outlined in this guide provide a comprehensive overview of its mechanism of action, underscoring its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics for a range of apoptosis-driven diseases.

References

- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfuncti… [ouci.dntb.gov.ua]

VBIT-3: A Technical Guide to its Anti-Apoptotic Mechanism via VDAC1 Oligomerization Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases and cardiovascular conditions. The mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrially-mediated apoptosis. VDAC1 oligomerization is a key step that facilitates the release of pro-apoptotic factors from the mitochondria. This document provides a comprehensive technical overview of VBIT-3, a small molecule inhibitor of VDAC1 oligomerization, and its role in the prevention of apoptosis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound exerts its anti-apoptotic effects by directly targeting VDAC1, a protein located in the outer mitochondrial membrane that governs the passage of ions and metabolites.[1][2] Under apoptotic stimuli, VDAC1 monomers assemble into oligomers, forming large pores that allow for the release of pro-apoptotic proteins such as cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][3] This event triggers the caspase cascade, ultimately leading to cell death.

This compound was developed as a derivative of a parent compound, AKOS-022, with modifications designed to enhance its interaction with VDAC1.[1] By binding to VDAC1, this compound prevents its oligomerization, thereby blocking a crucial step in the intrinsic apoptotic pathway.[1][2] This inhibition preserves mitochondrial integrity and prevents the downstream activation of caspases.[1]

Quantitative Efficacy of this compound

The inhibitory effects of this compound on key apoptotic events have been quantified in cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in HEK-293 cells.

| Parameter | IC50 (µM) | Cell Line |

| VDAC1 Oligomerization | 8.8 ± 0.56 | HEK-293 |

| Cytochrome c Release | 6.6 ± 1.03 | HEK-293 |

| Apoptosis | 7.5 ± 0.27 | HEK-293 |

Data sourced from MedChemExpress, citing Ben-Hail D, et al.[2]

Additionally, the binding affinity (Kd) of this compound to VDAC1 has been determined to be 31.3 µM.[2] It is noteworthy that a related compound, VBIT-4, has demonstrated even greater potency in inhibiting these processes.[1]

Signaling Pathway of this compound Mediated Apoptosis Inhibition

The signaling cascade through which this compound prevents apoptosis is centered on the mitochondrion. The following diagram illustrates this pathway.

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Experimental Protocols

Cell Culture and Induction of Apoptosis

-

Cell Line: Human Embryonic Kidney (HEK-293) cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Apoptosis: Apoptosis can be induced by treating the cells with various agents such as selenite or staurosporine (STS).[1] The specific concentration and incubation time will depend on the experimental goals.

VDAC1 Oligomerization Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay is used to monitor the proximity of VDAC1 monomers, indicating oligomerization.

-

Transfection: Co-transfect HEK-293 cells with two plasmids, one encoding VDAC1 fused to Renilla luciferase (RLuc) and the other encoding VDAC1 fused to a yellow fluorescent protein (YFP) variant.

-

Treatment: After 24-48 hours, treat the cells with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound.

-

BRET Measurement: Add the RLuc substrate (e.g., coelenterazine h) and measure the light emission at the wavelengths corresponding to RLuc (donor) and YFP (acceptor).

-

Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio in the presence of this compound indicates inhibition of VDAC1 oligomerization.[1]

Cytochrome c Release Assay (Immunofluorescence)

This method visualizes the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Plating: Seed HEK-293 cells on glass coverslips in a multi-well plate.

-

Treatment: Induce apoptosis and treat with this compound as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody. A mitochondrial marker (e.g., MitoTracker) can be used for co-localization.

-

Imaging: Visualize the cells using a fluorescence microscope. In apoptotic cells, cytochrome c will show a diffuse cytosolic staining pattern, while in healthy or this compound-treated cells, it will co-localize with the mitochondria.

-

Quantification: The percentage of cells showing cytochrome c release can be quantified.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4]

-

Cell Collection: After treatment, harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.[4][5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to assess the anti-apoptotic activity of this compound.

Caption: Workflow for evaluating this compound's anti-apoptotic effects.

Conclusion and Future Directions

This compound represents a targeted approach to preventing apoptosis by inhibiting VDAC1 oligomerization. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into its therapeutic potential. Future research could focus on optimizing the structure of this compound to enhance its binding affinity and potency, evaluating its efficacy in various in vivo models of diseases characterized by excessive apoptosis, and exploring its potential in combination therapies. The continued exploration of VDAC1 inhibitors like this compound holds significant promise for the development of novel treatments for a range of debilitating diseases.

References

- 1. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotech.illinois.edu [biotech.illinois.edu]

VBIT-3: A Technical Guide to its Role in Mitigating Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic diseases. A key event in the progression of mitochondrial dysfunction is the initiation of mitochondrion-mediated apoptosis, a process intricately regulated by proteins on the outer mitochondrial membrane. The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of apoptosis. Under cellular stress, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space. This whitepaper provides a comprehensive technical overview of VBIT-3, a small molecule inhibitor of VDAC1 oligomerization. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways, establishing this compound as a significant tool for both research and potential therapeutic development in the context of apoptosis-associated mitochondrial dysfunction.

The Role of VDAC1 in Mitochondrial Function and Apoptosis

VDAC1 is the most abundant protein in the outer mitochondrial membrane and serves as the primary gatekeeper for the passage of ions, metabolites (such as ATP/ADP), and other small molecules between the mitochondria and the cytosol.[1][2] This function is crucial for maintaining cellular energy homeostasis.

However, in response to apoptotic stimuli, VDAC1's role shifts dramatically. It transitions from a monomeric channel facilitating metabolic exchange to an oligomeric pore.[3][4] This VDAC1 oligomer is believed to form a large channel that allows for the release of mitochondrial pro-apoptotic proteins, most notably cytochrome c, into the cytosol.[3][5] The release of cytochrome c is a pivotal "point of no return" in the intrinsic apoptosis pathway, as it triggers the activation of the caspase cascade, leading to orchestrated cell death.[6] Therefore, the inhibition of VDAC1 oligomerization presents a promising therapeutic strategy to prevent apoptosis and protect against mitochondrial dysfunction.[3]

This compound: Mechanism of Action

This compound is a novel small molecule inhibitor designed to specifically target and prevent the oligomerization of VDAC1.[1][5][7] By directly interacting with VDAC1, this compound prevents the conformational changes required for multiple VDAC1 units to assemble into the large, pro-apoptotic pore.[3][8]

The primary consequences of this compound's inhibition of VDAC1 oligomerization include:

-

Inhibition of Apoptosis: By blocking the primary exit route for cytochrome c, this compound effectively halts the progression of the intrinsic apoptotic pathway.[3][5]

-

Preservation of Mitochondrial Integrity: this compound helps maintain mitochondrial homeostasis by preventing the downstream effects of apoptosis induction. This includes the restoration of dissipated mitochondrial membrane potential (ΔΨm) and a reduction in the production of reactive oxygen species (ROS).[3][8]

-

Regulation of Calcium Homeostasis: VDAC1 is also involved in calcium transport across the outer mitochondrial membrane.[8] By modulating VDAC1, this compound helps prevent the disruption of intracellular Ca2+ levels that is often associated with apoptotic signaling.[3][8]

Quantitative Data Summary

The efficacy of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics reported in the literature.

| Parameter | Value | Assay Context | Reference |

| Binding Affinity (Kd) | 31.3 µM | Interaction with VDAC1 | [5][7] |

| IC₅₀ Values | Inhibition in HEK-293 Cells | ||

| VDAC1 Oligomerization | 8.8 ± 0.56 µM | Selenite-induced apoptosis model | [5] |

| Cytochrome c Release | 6.6 ± 1.03 µM | Selenite-induced apoptosis model | [5] |

| Apoptosis | 7.5 ± 0.27 µM | Selenite-induced apoptosis model | [5] |

Signaling Pathways and this compound Intervention

The following diagrams, generated using the DOT language, illustrate the VDAC1-mediated apoptotic pathway and the mechanism by which this compound confers protection.

Caption: VDAC1-mediated apoptosis pathway and this compound's point of inhibition.

Caption: this compound's protective effects on mitochondrial function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols outline the key experiments used to characterize the activity of this compound.

Assessment of VDAC1 Oligomerization

-

Principle: To quantify the extent of VDAC1 oligomerization in cells treated with an apoptotic stimulus in the presence or absence of this compound. This is often achieved using cross-linking agents followed by immunoblotting.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK-293) and grow to desired confluency. Pre-incubate cells with this compound (e.g., 1-15 µM for 2 hours) before inducing apoptosis with a known agent (e.g., selenite).

-

Mitochondria Isolation: Harvest cells and isolate mitochondria-enriched heavy membrane fractions via differential centrifugation.

-

Cross-linking: Resuspend the mitochondrial pellet in a suitable buffer and add a chemical cross-linker (e.g., EGS, ethylene glycol bis(succinimidyl succinate)) to cross-link proteins in close proximity. Incubate on ice.

-

Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

-

SDS-PAGE and Western Blot: Lyse the cross-linked mitochondria and separate the proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with a primary antibody specific for VDAC1. VDAC1 monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands, allowing for quantification.

-

Measurement of Cytochrome c Release

-

Principle: To determine the amount of cytochrome c released from the mitochondria into the cytosol, indicating a loss of outer mitochondrial membrane integrity.

-

Methodology:

-

Cell Treatment: Treat cells with the apoptotic stimulus with and without this compound pre-treatment as described above.

-

Cell Fractionation: Harvest cells and gently lyse the plasma membrane using a digitonin-based buffer, which selectively permeabilizes the plasma membrane while leaving mitochondrial membranes intact.

-

Separation: Centrifuge the lysate at high speed to pellet the mitochondria and other heavy organelles. The resulting supernatant is the cytosolic fraction.

-

Western Blot: Analyze the protein concentration of the cytosolic fraction. Load equal amounts of protein onto an SDS-PAGE gel for separation. Transfer to a membrane and probe with a primary antibody against cytochrome c. An increase in the cytosolic cytochrome c band indicates its release from the mitochondria.

-

Apoptosis Assay via Flow Cytometry

-

Principle: To quantify the percentage of apoptotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Methodology:

-

Cell Treatment: Treat cells as previously described.

-

Staining: Harvest cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

FACS Analysis: Analyze the stained cells using a flow cytometer. The cell population can be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: To assess mitochondrial health by measuring the electrochemical potential across the inner mitochondrial membrane. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction.

-

Methodology:

-

Cell Treatment: Treat cells as previously described.

-

Staining: Add a potentiometric fluorescent dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), to the cell culture medium and incubate. TMRM accumulates in active mitochondria with a high membrane potential.

-

FACS Analysis: Harvest the cells and analyze their fluorescence intensity using a flow cytometer. A decrease in TMRM fluorescence indicates dissipation of the mitochondrial membrane potential.[3]

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: To quantify the levels of intracellular or mitochondrial ROS, which are often elevated during oxidative stress and apoptosis.

-

Methodology:

-

Cell Treatment: Treat cells as previously described.

-

Staining: Load the cells with a ROS-sensitive fluorescent probe. For general intracellular ROS, DCFDA (2',7'-dichlorodihydrofluorescein diacetate) can be used. For mitochondrial-specific superoxide, MitoSOX Red is commonly used.

-

Incubation: Incubate cells to allow the probe to be taken up and deacetylated (for DCFDA) or to accumulate in the mitochondria (for MitoSOX).

-

FACS Analysis: Harvest the cells and measure the fluorescence intensity by flow cytometry. An increase in fluorescence corresponds to higher levels of ROS.[3][8]

-

Conclusion and Future Directions

This compound represents a targeted approach to mitigating mitochondrial dysfunction by specifically inhibiting VDAC1 oligomerization. The data clearly demonstrate its ability to prevent key steps in the apoptotic cascade, including cytochrome c release and the subsequent execution of cell death. Furthermore, its protective effects extend to the preservation of mitochondrial membrane potential and the reduction of oxidative stress. The detailed protocols provided herein offer a robust framework for researchers to investigate the role of VDAC1 in various pathological contexts and to evaluate the efficacy of this compound and similar molecules. While no clinical trials for this compound are currently listed, its well-defined mechanism of action and proven efficacy in preclinical models make VDAC1 inhibitors a compelling class of compounds for further development in the treatment of diseases characterized by excessive apoptosis and mitochondrial impairment.[3][9][10][11]

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of mitochondrial VDAC1 oligomerization alleviates apoptosis and necroptosis of retinal neurons following OGD/R injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Drp1 regulates mitochondrial dysfunction and dysregulated metabolism in ischemic injury via Clec16a-, BAX-, and GSH- pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocat.com [biocat.com]

- 8. mdpi.com [mdpi.com]

- 9. vbivaccines.com [vbivaccines.com]

- 10. Investigational COVID-19 therapeutics to be evaluated in large clinical trials | National Institutes of Health (NIH) [nih.gov]

- 11. ⦠[clinicaltrials.vrtx.com]

VBIT-3 for Cardiovascular Disease Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases remain a leading cause of global mortality, with apoptosis, or programmed cell death, of cardiomyocytes playing a critical role in the pathophysiology of conditions such as myocardial infarction and heart failure.[1] The voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane, has emerged as a promising therapeutic target due to its central role in mediating mitochondrial-driven apoptosis.[2] VBIT-3, a small molecule inhibitor of VDAC1 oligomerization, presents a potential therapeutic strategy to mitigate cardiomyocyte death in cardiovascular diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in cardiovascular disease research, supported by available data and detailed experimental protocols.

Introduction: The Role of VDAC1 in Cardiovascular Disease

The voltage-dependent anion channel 1 (VDAC1) is a crucial regulator of mitochondrial function. It governs the flux of ions and metabolites between the mitochondria and the cytosol and is a key player in the initiation of apoptosis.[3][4] In pathological cardiac conditions, such as myocardial infarction and chronic ventricular dysfunction, VDAC1 is significantly overexpressed.[3] This upregulation is associated with increased cardiomyocyte damage.[3]

Under cellular stress, VDAC1 monomers can oligomerize to form a large channel in the outer mitochondrial membrane. This channel facilitates the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, thereby triggering the caspase cascade and leading to apoptosis.[5] Therefore, inhibiting VDAC1 oligomerization is a rational therapeutic approach to prevent cardiomyocyte death in the context of cardiovascular disease.

This compound: A VDAC1 Oligomerization Inhibitor

This compound is a small molecule designed to specifically inhibit the oligomerization of VDAC1.[6] By preventing the formation of the VDAC1 pore, this compound blocks the release of apoptogenic factors and protects against mitochondrial dysfunction.[2] While much of the direct experimental work has been conducted with its more potent analog, VBIT-4, the foundational mechanism and therapeutic potential are shared.[5] Studies on VBIT-4 have demonstrated its efficacy in reducing atrial fibrosis in a rat model of hyperaldosteronism, providing a strong rationale for investigating this compound in various cardiovascular disease models.[3]

Mechanism of Action

The proposed mechanism of action for this compound in preventing apoptosis is centered on its ability to bind to VDAC1 and inhibit its self-assembly into oligomers.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound from in vitro studies.

| Parameter | Value | Cell Line | Description | Reference |

| Binding Affinity (Kd) | 31.3 µM | - | Dissociation constant for this compound binding to VDAC1. | [6] |

| IC50 (VDAC1 Oligomerization) | 8.8 ± 0.56 µM | HEK-293 | Concentration of this compound that inhibits 50% of VDAC1 oligomerization. | [6] |

| IC50 (Cytochrome c Release) | 6.6 ± 1.03 µM | HEK-293 | Concentration of this compound that inhibits 50% of Cytochrome c release from mitochondria. | [6] |

| IC50 (Apoptosis) | 7.5 ± 0.27 µM | HEK-293 | Concentration of this compound that inhibits 50% of apoptosis. | [6] |

Experimental Protocols for Cardiovascular Research

While specific studies of this compound in cardiovascular models are not yet widely published, its mechanism of action suggests its utility in various experimental paradigms. Below are detailed protocols for key cardiovascular disease models where this compound could be evaluated.

In Vitro Model of Ischemia-Reperfusion Injury in Cardiomyocytes

This protocol is designed to assess the protective effects of this compound against cell death in cultured cardiomyocytes subjected to simulated ischemia-reperfusion (I/R) injury.

Methodology:

-

Cell Culture: Isolate primary cardiomyocytes from neonatal rats or use a suitable cardiomyocyte cell line (e.g., H9c2). Culture the cells in appropriate media until they form a confluent monolayer.

-

This compound Pre-treatment: Dissolve this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture media. Incubate the cells with this compound or vehicle control for a specified period (e.g., 1-2 hours) before inducing ischemia.

-

Simulated Ischemia: Replace the culture medium with a glucose-free, hypoxic buffer (e.g., saturated with 95% N2 / 5% CO2). Place the cells in a hypoxic chamber for a duration sufficient to induce cell injury (e.g., 2-4 hours).

-

Reperfusion: Remove the hypoxic buffer and replace it with standard, oxygenated culture medium containing glucose. Return the cells to a normoxic incubator for a reperfusion period (e.g., 12-24 hours).

-

Assessment of Cell Viability and Apoptosis:

-

Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium as an indicator of cell death.

-

TUNEL Staining: Use the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation characteristic of apoptosis.

-

Caspase-3 Activity Assay: Measure the activity of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.

-

In Vivo Model of Myocardial Infarction

This protocol outlines the procedure for evaluating the efficacy of this compound in reducing infarct size and preserving cardiac function in a rodent model of myocardial infarction (MI).

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the animal and perform a left thoracotomy to expose the heart.

-

Permanently ligate the left anterior descending (LAD) coronary artery to induce MI.

-

-

This compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time point relative to LAD ligation (e.g., just before or immediately after).

-

Post-operative Care and Monitoring: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Assessment of Cardiac Function and Infarct Size (at a specified time point, e.g., 24 hours or 28 days post-MI):

-

Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.

-

Histological Analysis:

-

Excise the hearts and section them.

-

Stain the sections with Triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) myocardium.

-

Calculate the infarct size as a percentage of the total left ventricular area.

-

-

Future Directions and Conclusion

This compound holds considerable promise as a therapeutic agent for cardiovascular diseases characterized by excessive apoptosis. Its targeted mechanism of inhibiting VDAC1 oligomerization offers a specific approach to protecting cardiomyocytes from cell death. The experimental protocols outlined in this guide provide a framework for researchers to investigate the potential of this compound in clinically relevant models of cardiovascular disease.

Future studies should focus on:

-

Evaluating the efficacy of this compound in large animal models of cardiovascular disease.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound.

-

Exploring the potential for combination therapies with other cardioprotective agents.

References

- 1. Apoptosis in Cardiovascular Diseases: Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.iucc.ac.il [cris.iucc.ac.il]

- 3. VDAC1 in the diseased myocardium and the effect of VDAC1-interacting compound on atrial fibrosis induced by hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial VDAC1: A Potential Therapeutic Target of Inflammation-Related Diseases and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Gatekeeper of Mitochondrial-Mediated Apoptosis: An In-depth Technical Guide to the Function of VDAC1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) is a pivotal protein in the outer mitochondrial membrane, acting as a primary regulator of metabolic exchange between the mitochondria and the cytosol.[1] Beyond its canonical role in cellular metabolism, VDAC1 has emerged as a critical player in the intrinsic pathway of apoptosis.[2][3] This technical guide provides a comprehensive overview of the multifaceted function of VDAC1 in programmed cell death, detailing its molecular mechanisms, key protein interactions, and the experimental methodologies used to elucidate its role. By presenting quantitative data in a structured format and visualizing complex signaling pathways, this document serves as an essential resource for researchers and professionals in drug development seeking to understand and target VDAC1-mediated apoptosis.

The Core Mechanism: VDAC1 Oligomerization and Pore Formation

Under normal physiological conditions, VDAC1 primarily exists as a monomer or dimer, facilitating the transport of ions and metabolites across the outer mitochondrial membrane.[2][4] However, upon receiving apoptotic stimuli, VDAC1 undergoes a significant conformational change, leading to its oligomerization.[5][6] This process is a cornerstone of its pro-apoptotic function.

The oligomerization of VDAC1 is proposed to form a large, protein-permeable pore in the outer mitochondrial membrane.[3] This channel is sufficiently large to allow the passage of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[1][7] The release of cytochrome c is a point of no return in the apoptotic cascade, as it triggers the formation of the apoptosome and the subsequent activation of caspases, leading to controlled cell dismantling.[7]

Several apoptotic inducers have been shown to trigger VDAC1 oligomerization, including staurosporine (STS), cisplatin, and reactive oxygen species (ROS).[5][6] The extent of oligomerization often correlates with the progression of apoptosis.

Quantitative Data on VDAC1 Function in Apoptosis

The following tables summarize key quantitative data from various studies, illustrating the central role of VDAC1 in apoptosis.

| Condition | Cell Line | Fold Increase in VDAC1 Expression | Reference |

| Cisplatin Treatment (30 µM, 16h) | HeLa | ~2.5 | [8] |

| Arbutin Treatment | A375 Human Malignant Melanoma | Not specified, but noted as "over-expression" | [9] |

| Prednisolone Treatment | Acute Lymphoblastic Leukemia (ALL) | Not specified, but noted as "up-regulation" | [9] |

| Somatostatin Treatment | LNCaP Prostate Cancer | Not specified, but noted as "up-regulation" | [9] |

Table 1: Induction of VDAC1 Expression by Apoptotic Stimuli. This table highlights the upregulation of VDAC1 expression in response to various apoptotic inducers.

| Condition | Cell Line | Parameter | Observation | Reference |

| VDAC1 Overexpression | U-937 | Apoptotic Cell Death | 80% | [10] |

| VDAC1 Silencing (H2O2 treatment) | HeLa | Change in Apoptotic Cells | 20 ± 4.1% decrease | [11] |

| VDAC2 Silencing (H2O2 treatment) | HeLa | Change in Apoptotic Cells | -44.4 ± 6.8% increase (pro-survival) | [11] |

Table 2: Impact of VDAC1 Expression Levels on Cell Viability. This table demonstrates the direct correlation between VDAC1 levels and the propensity of cells to undergo apoptosis.

| Condition | Measurement | Value | Reference |

| Native VDAC1 in 1 M KCl | Single-channel conductance | ~4 nS | [12] |

| Bcl-2 interaction with VDAC1 | Reduction in channel conductance | Not specified, but observed | [4] |

| E72Q-mVDAC1 mutant | HK-I and Ruthenium Red effect on conductance | No reduction observed | [10] |

| CaCl2 gradient (300/150 mM, cis/trans) | Relative conductance of Cl-/Ca2+ | 2:1 | [3] |

Table 3: VDAC1 Channel Conductance Properties. This table provides insights into the electrophysiological characteristics of the VDAC1 channel and its modulation by interacting proteins.

Signaling Pathways in VDAC1-Mediated Apoptosis

VDAC1's function in apoptosis is intricately regulated by its interactions with the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4][13]

Pro-Apoptotic Interactions

Pro-apoptotic proteins like Bax can interact with VDAC1, potentially forming a hetero-oligomeric complex that facilitates cytochrome c release.[13][14] The precise nature of this interaction is still under investigation, with some studies suggesting a direct binding and others proposing an indirect influence on VDAC1 oligomerization.

Anti-Apoptotic Interactions

Anti-apoptotic proteins such as Bcl-2 and Bcl-xL can bind to VDAC1, inhibiting its pro-apoptotic activities.[4][15] This interaction is thought to prevent VDAC1 oligomerization and the subsequent release of cytochrome c, thereby promoting cell survival.[13] The N-terminal region of VDAC1 has been identified as a key domain for these interactions.[4][14]

Caption: VDAC1 at the crossroads of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of VDAC1 in apoptosis.

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This protocol details the detection of VDAC1 oligomers in cultured cells following the induction of apoptosis.

Materials:

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., Staurosporine, Cisplatin)

-

Phosphate-buffered saline (PBS)

-

Cross-linking reagent (e.g., EGS - Ethylene glycol bis(succinimidyl succinate))

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Western blotting apparatus and reagents

-

Anti-VDAC1 primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired apoptosis-inducing agent for the specified time and concentration. Include an untreated control group.[5]

-

Cell Harvest and Washing: Harvest the cells by scraping or trypsinization and collect them by centrifugation. Wash the cell pellet twice with ice-cold PBS.

-

Cross-linking: Resuspend the cell pellet in PBS at a concentration of 2.5 to 3 mg/ml. Add the cross-linking reagent (e.g., EGS to a final concentration of 250-300 µM) and incubate at 30°C for 15 minutes.[5] Quench the reaction according to the manufacturer's instructions.

-

Cell Lysis: Pellet the cross-linked cells and lyse them in lysis buffer containing protease inhibitors on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for VDAC1. Following washing, incubate with an HRP-conjugated secondary antibody.

-

Visualization: Detect the protein bands using a chemiluminescence substrate and an imaging system. VDAC1 monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands.

Caption: Workflow for VDAC1 oligomerization assay.

Cytochrome c Release Assay (Western Blot)

This protocol describes the detection of cytochrome c in the cytosolic fraction of cells undergoing apoptosis.

Materials:

-

Cell culture materials

-

Apoptosis-inducing agent

-

PBS

-

Cytosol Extraction Buffer Mix (containing DTT and protease inhibitors)

-

Dounce tissue grinder

-

Mitochondrial Extraction Buffer Mix[16]

-

SDS-PAGE and Western blotting reagents

-

Anti-cytochrome c primary antibody

-

Anti-COX IV or other mitochondrial marker primary antibody (for fractionation control)

-

Anti-GAPDH or other cytosolic marker primary antibody (for fractionation control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Induce Apoptosis: Treat cultured cells (approximately 5 x 10^7 cells) with an apoptosis-inducing agent. Maintain an untreated control group.[16]

-

Cell Harvesting and Washing: Collect cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cells with 10 ml of ice-cold PBS and centrifuge again.[16]

-

Cytosolic Fractionation: Resuspend the cell pellet in 1 ml of ice-cold 1X Cytosol Extraction Buffer Mix. Incubate on ice for 10-15 minutes.[16]

-

Homogenization: Homogenize the cells using a pre-chilled Dounce tissue grinder on ice (30-50 passes).

-

Centrifugation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells. Transfer the supernatant to a fresh tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

-

Mitochondrial Fraction (Optional but Recommended): Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer Mix.

-

Western Blot Analysis: Perform SDS-PAGE and Western blotting on the cytosolic and mitochondrial fractions. Probe the membrane with antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH) to confirm proper fractionation and to quantify the amount of released cytochrome c.[16][17]

VDAC1 Channel Conductance Measurement (Planar Lipid Bilayer)

This protocol outlines the method for measuring the ion channel activity of purified VDAC1.

Materials:

-

Purified VDAC1 protein

-

Planar lipid bilayer apparatus

-

Teflon cuvette with a small aperture

-

Lipid solution (e.g., 1% DPhPC in n-decane)[12]

-

Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 6.0)[12]

-

Ag/AgCl electrodes

-

Voltage-clamp amplifier and data acquisition system

Procedure:

-

Bilayer Formation: "Paint" the lipid solution across the aperture in the Teflon cuvette, separating two chambers (cis and trans) filled with electrolyte solution, to form a stable lipid bilayer.[12]

-

Protein Reconstitution: Add a small amount of purified VDAC1 protein to the cis chamber. The protein will spontaneously insert into the lipid bilayer.

-

Electrophysiological Recording: Apply a voltage across the bilayer using the Ag/AgCl electrodes and a voltage-clamp amplifier. Record the resulting ion current flowing through the VDAC1 channels.[18]

-

Data Analysis: Analyze the current recordings to determine the single-channel conductance, voltage-dependence, and the effects of potential modulators (e.g., Bcl-2 family proteins). The conductance (G) can be calculated from the current (I) and voltage (V) using Ohm's law (G = I/V).[3]

VDAC1 as a Therapeutic Target

Given its central role in apoptosis, VDAC1 has emerged as a promising target for novel anti-cancer therapies.[4] Strategies being explored include:

-

Inducing VDAC1 oligomerization: Small molecules that promote VDAC1 oligomerization could selectively induce apoptosis in cancer cells, which often overexpress VDAC1.[3]

-

Disrupting VDAC1-HK interactions: The interaction of hexokinase (HK) with VDAC1 is known to inhibit apoptosis.[13] Developing drugs that disrupt this interaction could sensitize cancer cells to chemotherapy.

-

Targeting VDAC1 with peptides: Peptides derived from the N-terminal region of VDAC1 or from proteins that interact with VDAC1 can be used to modulate its apoptotic function.[19]

Conclusion

VDAC1 stands as a critical regulator at the intersection of cellular metabolism and apoptosis. Its ability to switch from a metabolite transporter to a key component of the cell death machinery through oligomerization and interaction with Bcl-2 family proteins makes it a complex and fascinating subject of study. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of VDAC1 in apoptosis and to explore its potential as a therapeutic target. A deeper understanding of VDAC1's function will undoubtedly pave the way for innovative strategies to combat diseases characterized by deregulated apoptosis, such as cancer and neurodegenerative disorders.

References

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. Structure-based Analysis of VDAC1 Protein: DEFINING OLIGOMER CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligomerization of the Mitochondrial Protein Voltage-Dependent Anion Channel Is Coupled to the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. VDAC1 at the crossroads of cell metabolism, apoptosis and cell stress [cell-stress.com]

- 10. The voltage-dependent anion channel-1 modulates apoptotic cell death. | Sigma-Aldrich [merckmillipore.com]

- 11. VDAC1 selectively transfers apoptotic Ca2+ signals to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Gating Behavior of the Human Integral Membrane Protein VDAC1 in a Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial VDAC1: A Key Gatekeeper as Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VDAC1 at the Intersection of Cell Metabolism, Apoptosis, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Interaction between Bcl-xL and the Voltage-dependent Anion Channel (VDAC) Promotes Mitochondrial Ca2+ Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. VDAC1: from structure to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

VBIT-3: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VBIT-3 is a cell-permeable inhibitor of the voltage-dependent anion channel 1 (VDAC1).[1][2][3] VDAC1 is a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites, and plays a crucial role in mitochondria-mediated apoptosis.[4] During apoptosis, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[4][5][6] this compound exerts its anti-apoptotic effect by directly binding to VDAC1 and inhibiting its oligomerization.[1][2][5] This prevents the subsequent release of cytochrome c and downstream activation of the caspase cascade, ultimately protecting cells from apoptotic death.[1][5] These characteristics make this compound a valuable tool for studying the role of VDAC1 in apoptosis and a potential therapeutic agent for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular diseases.[2][5]

Quantitative Data

The inhibitory activity of this compound has been quantified in human embryonic kidney (HEK-293) cells. The following table summarizes the key performance metrics of this compound.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (VDAC1 Oligomerization Inhibition) | HEK-293 | 8.8 ± 0.56 µM | [1][2] |

| IC₅₀ (Cytochrome c Release Inhibition) | HEK-293 | 6.6 ± 1.03 µM | [1][2] |

| IC₅₀ (Apoptosis Inhibition) | HEK-293 | 7.5 ± 0.27 µM | [1][2] |

| Binding Affinity (Kd) for VDAC1 | Not Applicable | 31.3 µM | [2] |

Signaling Pathway

This compound targets the VDAC1 protein to inhibit the intrinsic pathway of apoptosis. The diagram below illustrates the signaling cascade and the point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 4. Oligomerization of the mitochondrial protein VDAC1: from structure to function and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

Application Notes: Fluorogenic Caspase-3/7 Activity Assay for Apoptosis Detection

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases exist as inactive zymogens in healthy cells and are activated through proteolytic cleavage in response to pro-apoptotic signals. They function as initiators (e.g., caspase-8, caspase-9) and executioners (e.g., caspase-3, caspase-7) of the apoptotic cascade.[1][2]

Caspase-3 and caspase-7 are the primary executioner caspases, acting as the central convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] Once activated, they cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and membrane blebbing.[1][3] Therefore, measuring the activity of caspase-3 and caspase-7 is a reliable and widely used method for quantifying apoptosis.

A Note on VBIT-3: It is important to clarify that this compound is not a component of a caspase-3/7 activity assay. Instead, this compound is an inhibitor of apoptosis .[4] It functions by targeting the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane, preventing its oligomerization.[4][5][6] This inhibition blocks the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby preventing the activation of the caspase cascade.[5] this compound and similar molecules are valuable research tools for studying the role of VDAC1 in cell death and as potential therapeutics for diseases associated with excessive apoptosis.[4][5][6]

Assay Principle

This protocol describes a homogeneous, fluorescence-based assay for detecting caspase-3 and caspase-7 activity in live cells or cell lysates. The assay utilizes a non-fluorescent substrate that contains the DEVD (Asp-Glu-Val-Asp) tetrapeptide sequence, which is the specific recognition motif for caspase-3 and caspase-7.[7][8] This DEVD sequence is coupled to a DNA-binding dye.

In healthy, non-apoptotic cells, the substrate is unable to bind to DNA and does not fluoresce. When apoptosis is induced, activated caspase-3 and caspase-7 cleave the DEVD peptide, releasing the high-affinity DNA dye.[8][9] The dye then translocates to the nucleus, binds to DNA, and emits a bright green or blue fluorescent signal, which is directly proportional to the level of caspase-3/7 activity in the sample.[7][9] The signal can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Visualized Signaling Pathway and Workflow

Caption: Intrinsic pathway of apoptosis leading to caspase-3/7 activation.

Caption: General experimental workflow for a plate-based caspase-3/7 assay.

Experimental Protocol

This protocol is a general guideline for a fluorescence microplate reader-based assay. Volumes and concentrations may need to be optimized for specific cell types and experimental conditions.

Materials

-

Cells of interest

-

96-well, black, clear-bottom microplate

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis-inducing agent (e.g., Staurosporine, as a positive control)

-

Vehicle control (e.g., DMSO)

-

Caspase-3/7 Substrate Reagent (containing a DEVD-based fluorogenic substrate)

-

Cell Lysis Buffer (required for endpoint assays with cell lysates)

-

Fluorescence microplate reader with appropriate filters (e.g., Excitation ~490 nm, Emission ~520 nm)

Methodology

1. Cell Plating: a. Harvest and count cells. Resuspend cells in complete culture medium to the desired density. b. Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate. A typical seeding density is between 10,000 to 25,000 cells per well. c. Include wells for "no-cell" controls (medium only) to determine background fluorescence. d. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.

2. Induction of Apoptosis: a. Prepare serial dilutions of your test compound and a positive control (e.g., 1 µM Staurosporine). Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the test compounds). b. Carefully remove the culture medium from the wells. c. Add 100 µL of medium containing the test compounds, positive control, or vehicle control to the appropriate wells. d. Incubate the plate for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C with 5% CO₂. The optimal incubation time will vary depending on the cell type and the apoptosis inducer.

3. Assay Procedure (Live-Cell Format): a. Prepare the Caspase-3/7 Substrate Reagent according to the manufacturer's instructions. This typically involves diluting a concentrated stock into an appropriate assay buffer or culture medium. b. At the end of the treatment incubation period, add 100 µL of the prepared Caspase-3/7 Substrate Reagent directly to each well containing 100 µL of medium. Mix gently by tapping the plate. c. Incubate the plate at room temperature for 30 to 60 minutes, protected from light. d. Proceed to data acquisition.

4. Data Acquisition: a. Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex: 490 nm, Em: 520 nm). b. Measure the fluorescence intensity from each well.

5. Data Analysis: a. Subtract the average fluorescence value of the "no-cell" control wells from all other wells to correct for background fluorescence. b. Determine the fold-change in caspase-3/7 activity by normalizing the fluorescence values of the treated wells to the average fluorescence of the vehicle control wells. c. Plot the results as a bar graph (fold change vs. treatment) or as a dose-response curve.

Data Presentation

The following table presents example data from a caspase-3/7 activity assay performed on HeLa cells treated with the apoptosis inducer Staurosporine for 6 hours.

| Treatment Group | Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | Fold Change vs. Vehicle |

| Untreated Control | 0 | 1,250 | 98 | 0.98 |

| Vehicle Control | 0 (0.1% DMSO) | 1,280 | 115 | 1.00 |

| Staurosporine | 0.25 | 3,840 | 250 | 3.00 |

| Staurosporine | 0.50 | 7,650 | 510 | 5.98 |

| Staurosporine | 1.00 | 14,200 | 980 | 11.09 |

| Staurosporine | 2.00 | 15,100 | 1,050 | 11.80 |

RFU = Relative Fluorescence Units Data is hypothetical and for illustrative purposes only.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Caspase-3/7 activity assay [bio-protocol.org]

Application Notes and Protocols: Measuring Apoptosis Inhibition by VBIT-3 using the TUNEL Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[1] This assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled or biotinylated dUTPs, allowing for the quantification of apoptotic cells.[2][3]

VBIT-3 is a novel small molecule inhibitor of apoptosis.[4] It functions by targeting the Voltage-Dependent Anion Channel 1 (VDAC1), a protein in the outer mitochondrial membrane that plays a crucial role in the intrinsic apoptotic pathway.[4][5] this compound prevents the oligomerization of VDAC1, a key step in the release of pro-apoptotic factors like cytochrome c from the mitochondria.[4][5] By inhibiting VDAC1 oligomerization, this compound effectively blocks the downstream cascade of events leading to apoptosis.

These application notes provide a detailed protocol for utilizing the TUNEL assay to measure the apoptosis-inhibiting activity of this compound in a cell-based model.

Principle of the Assay

The experimental design involves inducing apoptosis in a suitable cell line using a known chemical inducer. The cells are then co-treated with varying concentrations of this compound. The extent of apoptosis is subsequently quantified using a fluorescent TUNEL assay. A reduction in the number of TUNEL-positive cells in the presence of this compound indicates its anti-apoptotic activity.

Data Presentation

The inhibitory effect of this compound on apoptosis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in inhibiting apoptosis and related upstream events in HEK-293 cells.

| Parameter | Cell Line | Apoptosis Inducer | IC50 of this compound (µM) | Reference |

| Apoptosis Inhibition | HEK-293 | Selenite | 7.5 ± 0.27 | [4] |

| VDAC1 Oligomerization Inhibition | HEK-293 | Selenite | 8.8 ± 0.56 | [4] |

| Cytochrome c Release Inhibition | HEK-293 | Selenite | 6.6 ± 1.03 | [4] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Caption: Workflow for measuring this compound's anti-apoptotic effect.

Experimental Protocols

This protocol is designed for adherent cells (e.g., HEK-293) cultured in 96-well plates suitable for imaging.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK-293) cells

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Apoptosis Inducer: Sodium Selenite (e.g., 15 µM final concentration)

-

Apoptosis Inhibitor: this compound (dissolved in DMSO, tested at a range of concentrations, e.g., 0.1 - 20 µM)

-

Positive Control (for TUNEL assay): DNase I

-

Negative Control: Vehicle (DMSO) treated cells

-

TUNEL Assay Kit: A commercial fluorescence-based kit is recommended (e.g., kits with FITC- or TMR red-dUTP).

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Wash Buffer: Phosphate Buffered Saline (PBS)

-

96-well imaging plates

Procedure

-

Cell Seeding:

-

Seed HEK-293 cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

-

-

Treatment:

-

Prepare dilutions of this compound in culture medium.

-

Prepare the apoptosis inducer (e.g., Sodium Selenite) in culture medium at the desired final concentration.

-

Experimental Wells: Aspirate the old medium and add medium containing both the apoptosis inducer and the desired concentration of this compound.

-

Positive Control (Apoptosis): Add medium containing only the apoptosis inducer.

-

Negative Control (Vehicle): Add medium containing the vehicle (e.g., DMSO) at the same final concentration as in the this compound treated wells.

-

Incubate the plate for the required time to induce apoptosis (e.g., 4-6 hours with 15 µM Selenite for HEK-293 cells).

-

-

Cell Fixation and Permeabilization:

-

Carefully aspirate the medium from all wells.

-

Gently wash the cells once with PBS.

-

Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.

-

Aspirate the PFA and wash the cells twice with PBS.

-

Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.

-

Aspirate the permeabilization solution and wash the cells twice with PBS.

-

-

TUNEL Staining (follow the manufacturer's protocol of your chosen kit):

-

Positive Control (DNase I treatment): In a separate well of untreated, fixed, and permeabilized cells, add DNase I solution according to the kit's instructions to induce DNA breaks. This will serve as a positive control for the TUNEL reaction itself.

-

Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and the fluorescently labeled dUTPs.

-

Add the TUNEL reaction mixture to all wells (except the negative control for the TUNEL reaction, which should receive the label solution without the TdT enzyme).

-

Incubate the plate in a humidified, dark chamber at 37°C for 60 minutes.

-

-

Nuclear Counterstaining:

-

Aspirate the TUNEL reaction mixture and wash the cells three times with PBS.

-

Add 100 µL of DAPI solution to each well and incubate for 5-10 minutes at room temperature in the dark.

-

Aspirate the DAPI solution and wash the cells twice with PBS.

-

Leave the final wash of PBS in the wells for imaging.

-

-

Imaging and Data Analysis:

-

Image the cells using a fluorescence microscope or a high-content imaging system.

-

Capture images of the DAPI channel (blue, for total nuclei) and the TUNEL channel (e.g., green for FITC or red for TMR red).

-

Quantify the number of TUNEL-positive nuclei (apoptotic cells) and the total number of nuclei (DAPI-stained) in several fields of view for each well.

-

Calculate the percentage of apoptotic cells for each condition:

-

% Apoptosis = (Number of TUNEL-positive nuclei / Total number of nuclei) x 100

-

-

Plot the percentage of apoptosis against the concentration of this compound to determine the IC50 value.

-

Troubleshooting and Considerations

-

High Background: Incomplete washing, over-fixation, or excessive permeabilization can lead to high background staining. Optimize these steps for your specific cell line.

-

No Signal in Positive Control: This could indicate a problem with the TUNEL reagents (e.g., inactive TdT enzyme) or insufficient DNA fragmentation. Ensure the DNase I treatment is effective.

-

Cell Detachment: Apoptotic cells can detach from the plate. Be gentle during washing steps to minimize cell loss.

-

Necrosis vs. Apoptosis: The TUNEL assay can also label necrotic cells, although typically to a lesser extent. It is advisable to confirm apoptosis through other methods, such as Annexin V staining or caspase activity assays, especially when high levels of cell death are observed.[6]

References

- 1. Inhibition of VDAC1 Rescues Aβ1-42-Induced Mitochondrial Dysfunction and Ferroptosis via Activation of AMPK and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptglab.com [ptglab.com]

VBIT-3: A Potent Inhibitor of Mitochondrial Permeability Transition for Research and Drug Development

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial permeability transition pore (mPTP) is a key player in the regulation of cell death and is implicated in a variety of pathologies, including neurodegenerative and cardiovascular diseases.[1][2] The voltage-dependent anion channel 1 (VDAC1), a protein in the outer mitochondrial membrane, has been identified as a crucial component in the formation of the mPTP and the subsequent release of pro-apoptotic factors.[3][4] VBIT-3 is a small molecule inhibitor that specifically targets the oligomerization of VDAC1, thereby preventing the opening of the mPTP and protecting cells from apoptosis.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in studying mitochondrial permeability transition and as a potential therapeutic agent.

Introduction

Mitochondrial permeability transition (MPT) is a sudden increase in the permeability of the inner mitochondrial membrane to small solutes, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors such as cytochrome c.[1] This process is mediated by the opening of the mPTP. VDAC1, a key protein in the outer mitochondrial membrane, has been shown to oligomerize under apoptotic stimuli, forming a channel that facilitates the release of cytochrome c.[3][4]

This compound is a novel compound that has been identified as a potent inhibitor of VDAC1 oligomerization.[5] By binding to VDAC1, this compound prevents the formation of the VDAC1 oligomeric complex, thereby inhibiting the opening of the mPTP and protecting cells from apoptosis.[6] These properties make this compound a valuable tool for researchers studying the mechanisms of mitochondrial-mediated cell death and a promising candidate for the development of drugs targeting diseases associated with excessive apoptosis.[3]

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Cell Line | Experimental Conditions | Reference |

| Binding Affinity (Kd) for VDAC1 | 31.3 µM | - | In vitro binding assay | [5] |

| IC50 for VDAC1 Oligomerization Inhibition | 8.8 ± 0.56 µM | HEK-293 | Selenite-induced apoptosis | [5] |

| IC50 for Cytochrome c Release Inhibition | 6.6 ± 1.03 µM | HEK-293 | Selenite-induced apoptosis | [5] |

| IC50 for Apoptosis Inhibition | 7.5 ± 0.27 µM | HEK-293 | Selenite-induced apoptosis | [5] |

Signaling Pathways and Experimental Workflows

VDAC1 Oligomerization and mPTP Formation Signaling Pathway

Caption: this compound inhibits VDAC1 oligomerization, preventing mPTP opening.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's protective effects.

Experimental Protocols

Protocol 1: Assessment of VDAC1 Oligomerization by Western Blot

Objective: To determine the effect of this compound on VDAC1 oligomerization in cultured cells.

Materials:

-

HEK-293 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Apoptosis inducer (e.g., Sodium Selenite)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (RIPA or similar)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Primary antibody against VDAC1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Plate HEK-293 cells in 6-well plates and grow to 70-80% confluency.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 2 hours.

-

Induce apoptosis by adding the apoptosis inducer (e.g., 15 µM Sodium Selenite) and incubate for an additional 4-6 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells with 100-200 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blot:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities for VDAC1 monomers and oligomers. A decrease in the ratio of oligomers to monomers in this compound treated cells indicates inhibition.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on mitochondrial membrane potential using a fluorescent dye such as TMRE.

Materials:

-

Cells of interest cultured on glass-bottom dishes or black-walled microplates

-

Complete cell culture medium

-

Apoptosis inducer

-

This compound

-

Tetramethylrhodamine, Ethyl Ester (TMRE) stock solution (in DMSO)

-

FCCP (a mitochondrial uncoupler, as a positive control)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate cells and allow them to adhere and grow to the desired confluency.

-

Treatment: Treat cells with this compound and the apoptosis inducer as described in Protocol 1. Include a positive control group treated with FCCP (e.g., 10 µM) for 10-15 minutes at the end of the experiment.

-

Staining:

-

During the last 30 minutes of treatment, add TMRE to the culture medium to a final concentration of 50-100 nM.

-

Incubate at 37°C in the dark.

-

-

Imaging/Measurement:

-

Wash the cells twice with pre-warmed PBS or medium.

-

Add fresh, pre-warmed medium.

-

Immediately acquire fluorescence images using a fluorescence microscope (Excitation/Emission ~549/575 nm) or measure the fluorescence intensity using a plate reader.

-

-

Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization. Compare the fluorescence intensity of this compound treated cells to the control and apoptosis-induced groups.

Protocol 3: Cytochrome c Release Assay

Objective: To determine if this compound can inhibit the release of cytochrome c from mitochondria into the cytosol.

Materials:

-

Treated and control cells

-

Mitochondria/Cytosol Fractionation Kit

-

Western blot reagents (as in Protocol 1)

-

Primary antibody against Cytochrome c

-

Primary antibody against a cytosolic marker (e.g., GAPDH)

-

Primary antibody against a mitochondrial marker (e.g., COX IV)

Procedure:

-

Cell Treatment: Treat cells with this compound and the apoptosis inducer as described in Protocol 1.

-

Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of the fractionation kit.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Western Blot:

-

Perform Western blotting on both fractions as described in Protocol 1.

-

Probe separate membranes with antibodies against Cytochrome c, a cytosolic marker (to check for mitochondrial contamination in the cytosolic fraction), and a mitochondrial marker (to confirm the purity of the mitochondrial fraction).

-

-

Analysis: An increase in cytochrome c in the cytosolic fraction of apoptosis-induced cells is expected. This compound treatment should reduce the amount of cytochrome c in the cytosolic fraction.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To evaluate the protective effect of this compound on cell viability following an apoptotic insult.

Materials:

-

Cells cultured in a 96-well plate

-

Complete cell culture medium

-

Apoptosis inducer

-

This compound

-